1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)-
Description
1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- is a useful research compound. Its molecular formula is C20H10Br4O4 and its molecular weight is 633.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
Phenolphthalein, which shares a core structure with 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)-, has been utilized in the synthesis of novel polybenzoxazines through the Mannich reaction. This process involves the reaction with paraformaldehyde and allylamine, leading to the creation of new benzoxazines. These compounds exhibit interesting properties such as high char yield and thermal stability, making them potential candidates for advanced material applications (Cao et al., 2006).
Chemical Properties and Reactions
The study of cyclic o-acylbenzoic acids derivatives, including isobenzofuranones, has provided insights into their structural and chemical behaviors. This research is crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions (Valente et al., 1998). Additionally, the synthesis of 3,3-bis(diethylphosphono)-1-(3H)-isobenzofuranone has been explored, revealing its potential for further chemical transformations and applications in material science (Zemlianoy et al., 2011).
Fluorescent Sensing
A phenolphthalein-based fluorescent sensor, closely related to 1(3H)-Isobenzofuranone derivatives, has been developed for the detection of Al3+ ions in solutions. This sensor operates on the principle of blocking photo-induced electron transfer and CN isomerisation mechanisms, demonstrating the potential of isobenzofuranone derivatives in environmental monitoring and analytical chemistry (Aydin et al., 2020).
Antimicrobial Activity
Isobenzofuranone derivatives have been identified in natural products with antimicrobial properties. For example, a benzoisofuranone derivative isolated from Murraya koenigii exhibited significant antimicrobial activity, suggesting the potential of these compounds in pharmaceutical and medicinal applications (Rahman & Gray, 2005).
Properties
IUPAC Name |
4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O4/c21-15-13-14(16(22)18(24)17(15)23)20(28-19(13)27,9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10/h1-8,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLVMKERYSIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065326 | |
Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13027-28-6 | |
Record name | 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13027-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)phthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How does 4,5,6,7-Tetrabromophenolphthalein contribute to flame retardancy in copolycarbonates?
A1: The research indicates that 4,5,6,7-Tetrabromophenolphthalein influences flame retardancy through a combination of char formation and vapor-phase effects []. At lower bromine content, the char effect dominates, meaning the compound promotes the formation of a stable char layer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further burning. At higher bromine content, the vapor-phase effect becomes more prominent. This involves the release of bromine radicals during combustion, which can scavenge highly reactive free radicals in the flame, disrupting the combustion chain reactions and slowing down the burning process.
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